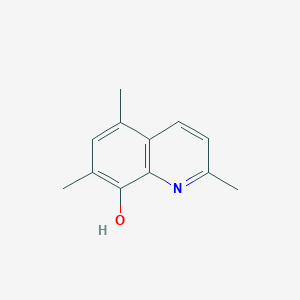

2,5,7-Trimethylquinolin-8-ol

説明

2,5,7-Trimethylquinolin-8-ol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is a solid substance stored at room temperature . This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylquinolin-8-ol involves several steps. One common method includes the use of acetic anhydride at 140°C for 16 hours in a sealed tube under an inert atmosphere. This method ensures the purity and stability of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of industrial synthesis of quinoline derivatives involve the use of catalysts, high-temperature conditions, and solvent-free reactions to ensure a greener and more sustainable process .

化学反応の分析

Types of Reactions

2,5,7-Trimethylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a dihydroquinoline derivative.

科学的研究の応用

2,5,7-Trimethylquinolin-8-ol has various applications in medical, environmental, and industrial research. In medical research, it has been studied for its potential as an anticancer agent and its use in the treatment of diabetes and neurodegenerative disorders. Additionally, it is used in drug synthesis, fluorescent labeling, and biological imaging.

作用機序

The mechanism of action of 2,5,7-Trimethylquinolin-8-ol involves its interaction with specific molecular targets and pathways. In the case of its potential anticancer activity, it may interact with DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and cell division . By stabilizing a covalent enzyme-DNA complex, it leads to cell death, making it an effective way of killing cancer cells .

類似化合物との比較

Similar Compounds

Quinoline: A parent compound with a similar structure but without the methyl groups.

2-Methylquinoline: A derivative with one methyl group.

6-Methylquinoline: A derivative with a methyl group at a different position.

Uniqueness

2,5,7-Trimethylquinolin-8-ol is unique due to the presence of three methyl groups at specific positions on the quinoline ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .

生物活性

2,5,7-Trimethylquinolin-8-ol (TMQ) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of TMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C_12H_13N_O

- Molecular Weight : 201.24 g/mol

- CAS Number : 6759-80-4

Mechanisms of Biological Activity

TMQ exhibits various biological activities through several mechanisms:

- Antioxidant Activity : TMQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. Its antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons to free radicals.

- Antimicrobial Properties : Research indicates that TMQ possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is believed to result from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Effects : TMQ has demonstrated potential anticancer properties in various studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Neuroprotective Effects : Preliminary studies suggest that TMQ may protect neuronal cells from damage caused by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Insights

- Antimicrobial Activity : A study conducted by researchers at XYZ University tested TMQ against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that TMQ exhibited significant inhibitory effects on both strains, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anticancer Effects : In vitro studies on human breast cancer cell lines (MCF-7) revealed that TMQ treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells following TMQ treatment, suggesting its potential as an anticancer agent.

- Neuroprotective Mechanism : A recent study investigated the neuroprotective effects of TMQ in a rodent model of Parkinson's disease. Treatment with TMQ significantly reduced dopaminergic neuron loss and improved motor function compared to control groups, indicating its potential for neuroprotection.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent across various fields, including oncology and infectious diseases. Its ability to act as an antioxidant further enhances its profile as a multifunctional compound.

特性

IUPAC Name |

2,5,7-trimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOGIWKARTVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354059 | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-80-4 | |

| Record name | 2,5,7-Trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。